molecular formula C21H21NO3 B15144068 17beta-HSD1-IN-1

17beta-HSD1-IN-1

Cat. No.: B15144068
M. Wt: 335.4 g/mol
InChI Key: HBJHIBFARBKTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta-HSD1-IN-1 is a potent inhibitor of the enzyme 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). This enzyme plays a crucial role in the biosynthesis of estrogens, particularly in the conversion of estrone to estradiol. Inhibiting 17beta-HSD1 has significant implications in the treatment of estrogen-dependent diseases such as breast cancer and endometriosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-HSD1-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) is common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 17beta-HSD1-IN-1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group in this compound may yield a ketone derivative .

Mechanism of Action

17beta-HSD1-IN-1 exerts its effects by binding to the active site of the 17beta-HSD1 enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of estrone to estradiol, leading to a decrease in estrogen levels. The molecular targets include the enzyme’s active site residues, and the pathways involved are those related to estrogen biosynthesis and metabolism .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

5-(4-hydroxy-3,5-dimethylphenyl)-N-methyl-N-(2-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H21NO3/c1-13-7-5-6-8-17(13)22(4)21(24)19-10-9-18(25-19)16-11-14(2)20(23)15(3)12-16/h5-12,23H,1-4H3

InChI Key

HBJHIBFARBKTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C)C(=O)C2=CC=C(O2)C3=CC(=C(C(=C3)C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.